molecular formula C11H14N2O B088995 (1-propyl-1H-benzimidazol-2-yl)methanol CAS No. 332899-55-5

(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B088995
CAS No.: 332899-55-5
M. Wt: 190.24 g/mol
InChI Key: URDDBBVSKFVSAT-UHFFFAOYSA-N
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Description

(1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound based on the benzimidazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its wide range of potential pharmacological activities . As a 2-substituted benzimidazole derivative, it represents a key structure for researchers exploring new therapeutic agents . The benzimidazole core is known for its structural versatility, making it a promising building block for developing novel bioactive molecules. Benzimidazole derivatives, such as this compound, have been investigated for various biological applications. Research on similar 1-alkyl-1H-benzimidazole compounds has demonstrated selective agonistic activity on human Toll-Like Receptor 8 (TLR8), suggesting potential utility in immunology and as candidate vaccine adjuvants . Other benzimidazole derivatives have shown potent activities against pathogens like Helicobacter pylori and are being explored in multidisciplinary areas, including the development of multitarget therapies for complex conditions like Alzheimer's disease . Furthermore, benzimidazole-containing polymers are also investigated in material science for applications such as hydroxide-stable ion-exchange membranes in energy conversion technologies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The SDS provides essential details on hazards, first aid, fire-fighting measures, and accidental release procedures, which are critical for maintaining laboratory safety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDBBVSKFVSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354122
Record name (1-propyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332899-55-5
Record name (1-propyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Propyl 1h Benzimidazol 2 Yl Methanol

General Synthetic Strategies for the Benzimidazole (B57391) Core

The construction of the benzimidazole nucleus is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. The most prevalent methods involve the cyclization of ortho-substituted benzene (B151609) derivatives, ensuring the formation of the fused five-membered imidazole (B134444) ring.

Condensation Reactions Involving o-Phenylenediamine Derivatives

A widely utilized and classical approach to the benzimidazole core is the condensation of an o-phenylenediamine with a variety of carbonyl-containing compounds. This method, often referred to as the Phillips synthesis, typically involves heating the reactants in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the benzimidazole ring.

One of the most direct routes to a 2-substituted benzimidazole involves the reaction of o-phenylenediamine with a carboxylic acid or its derivatives. For the synthesis of benzimidazoles with a 2-hydroxymethyl substituent, glycolic acid is a suitable condensing partner. The reaction is typically carried out under acidic conditions at elevated temperatures.

ReactantsReagents/ConditionsProductReference
o-Phenylenediamine, Glycolic acidDilute mineral acid, Reflux(1H-Benzimidazol-2-yl)methanol researchgate.net
o-Phenylenediamine, Aromatic aldehydesPhosphoric acid, Methanol (B129727), 50 °C1,2-Disubstituted benzimidazoles nih.gov
o-Phenylenediamine, Carboxylic acidsp-Toluenesulfonic acid, Toluene, Reflux2-Substituted benzimidazoles

Cyclization Reactions and Novel Synthetic Approaches

Beyond the traditional condensation methods, several innovative cyclization strategies have been developed to access the benzimidazole core. These often involve intramolecular reactions of suitably functionalized precursors. For instance, the intramolecular cyclization of N-(2-iodoaryl)benzamidines in the presence of a base can afford benzimidazole derivatives without the need for a transition metal catalyst, offering a more environmentally benign route nih.gov.

Modern synthetic approaches also employ microwave irradiation to accelerate the reaction and improve yields. For example, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and aldehydes under solvent-free conditions has been reported to be highly efficient nih.gov. These newer methods often provide advantages in terms of reaction times, yields, and milder reaction conditions compared to classical approaches.

Introduction of the 1-Propyl Moiety onto the Benzimidazole Nitrogen

The functionalization of the benzimidazole nitrogen atom is a critical step in tailoring the properties of the final molecule. The introduction of an alkyl group, such as a propyl moiety, at the N-1 position is typically achieved through N-alkylation reactions.

N-Alkylation Strategies and Selectivity

The N-alkylation of a pre-formed benzimidazole ring is a common and effective strategy. This reaction generally involves the treatment of the benzimidazole with an alkylating agent, such as an alkyl halide (e.g., propyl bromide or propyl iodide), in the presence of a base. The base, which can range from alkali metal hydroxides to carbonates or hydrides, serves to deprotonate the acidic N-H of the imidazole ring, generating a nucleophilic benzimidazolide anion that subsequently attacks the alkylating agent.

The choice of solvent and base can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted benzimidazoles. However, for a symmetrically substituted or unsubstituted benzimidazole, the reaction proceeds straightforwardly to yield the N-alkylated product. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, enhancing the efficiency of the alkylation process.

Benzimidazole SubstrateAlkylating AgentBase/ConditionsProductReference
2-Substituted benzimidazolePropyl bromidePotassium carbonate1-Propyl-2-substituted benzimidazole researchgate.net
BenzimidazoleBenzyl chlorideSodium hydride1-Benzyl-2-substituted benzimidazole
ImidazoleAllyl acetatesToluene, RefluxN-Allylimidazole beilstein-journals.org

Formation and Functionalization of the 2-Methanol Group

The introduction of a methanol group at the 2-position of the benzimidazole ring can be achieved either by direct synthesis from appropriate starting materials or by the functionalization of a pre-existing 2-substituent.

Reduction of 2-Formyl or 2-Carboxylic Acid Derivatives

A versatile method for the synthesis of 2-(hydroxymethyl)benzimidazoles involves the reduction of a corresponding 2-formylbenzimidazole (benzimidazole-2-carbaldehyde) or a benzimidazole-2-carboxylic acid derivative. This two-step approach first requires the synthesis of the oxidized precursor, followed by its reduction.

The reduction of a 2-formyl group to a primary alcohol can be readily accomplished using mild reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent. For the reduction of a more stable carboxylic acid or its ester derivative, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent is typically required. The choice of reducing agent is crucial to ensure the selective reduction of the carbonyl group without affecting other functional groups present in the molecule.

Direct Functionalization at the C-2 Position

Direct functionalization of the C-2 position of a benzimidazole ring that already bears a substituent like a methanol group is chemically challenging. Typically, direct C-H functionalization strategies are employed on benzimidazoles that are unsubstituted at the C-2 position, as this C-H bond is activated by the two adjacent nitrogen atoms. researchgate.net These methods are crucial for creating a library of C-2 substituted precursors which can then be elaborated to include the methanol functionality.

Transition-metal catalysis, utilizing elements like rhodium, nickel, palladium, and copper, is the predominant approach for C-2 C-H activation. researchgate.net For instance, rhodium(I) and nickel catalyst systems have been reported to effectively promote the intermolecular C-H alkylation of C2-unsubstituted benzimidazoles with alkenes, proceeding with high atom economy. nih.gov These reactions can be highly regioselective, providing either linear or branched alkyl substituents depending on the catalyst and reaction conditions. nih.gov

Similarly, direct C-2 arylation can be achieved via palladium-catalyzed cross-coupling reactions or copper-catalyzed oxidative coupling. researchgate.net These methods allow for the introduction of various aryl and heteroaryl groups at the C-2 position, significantly diversifying the molecular structure. While these reactions are not performed on (1-propyl-1H-benzimidazol-2-yl)methanol itself, they represent a key strategy for synthesizing analogues where the methanol group is replaced by other functional moieties.

Table 1: Examples of Catalytic C-2 Functionalization of Benzimidazole Precursors

Reaction Type Catalyst System Coupling Partner Product Type
Alkylation Rh(I) or Ni complexes Alkenes (e.g., N,N-dimethylacrylamide) C-2 Branched Alkyl Benzimidazoles nih.gov
Arylation Pd complexes / NHC-ligands Aryl/heteroaryl chlorides C-2 Aryl Benzimidazoles researchgate.net
Vinylation Ni(II) / dcypt ligand Enol derivatives C-2 Vinyl Benzimidazoles researchgate.net
Oxidative Coupling Cu(OAc)₂ / O₂ Terminal Alkynes C-2 Alkynyl Benzimidazoles researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be targeted at the benzimidazole ring, the N-propyl chain, or the C-2 methanol group.

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution reactions. chemicalbook.com The positions available for substitution are C-4, C-5, C-6, and C-7. The regioselectivity of these reactions is influenced by the electronic effects of the fused imidazole ring and the reaction conditions. Generally, electrophilic attack is favored at the C-4 and C-7 positions, ortho to the fused imidazole ring, and to a lesser extent at the C-5 and C-6 positions. researchgate.net

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. Nitration of benzazoles is a complex process where experimental conditions can significantly alter the product distribution. researchgate.net

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an acidic medium.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be less straightforward on heterocyclic systems due to potential complexation of the Lewis acid catalyst with the nitrogen atoms.

These modifications introduce functional handles that can be used for further derivatization, for example, reduction of a nitro group to an amine, which can then be acylated or alkylated.

The N-1 propyl group provides another site for structural modification, although transformations on N-alkyl chains in benzimidazoles are less commonly reported than ring or C-2 functionalization. The synthesis of N-alkyl benzimidazoles is typically achieved by alkylating the benzimidazole core with an appropriate alkyl halide. nih.gov However, once installed, the propyl chain can potentially undergo certain chemical reactions.

Possible transformations include:

Oxidation: Selective oxidation of the terminal methyl group of the propyl chain to an alcohol, aldehyde, or carboxylic acid is challenging but could potentially be achieved using specific enzymatic or microbial methods.

Halogenation: Free-radical halogenation at the aliphatic chain, followed by nucleophilic substitution, could introduce new functional groups. However, achieving selectivity for a specific position on the propyl chain over other reactive sites in the molecule would be a significant synthetic hurdle.

The development of streamlined, one-pot protocols for synthesizing diverse N-alkyl benzimidazole derivatives, such as those using copper-catalyzed C-N bond formation, highlights the importance of the N-substituent for tuning the properties of the final compound. nih.govacs.org

The primary alcohol of the methanol group at the C-2 position is a highly versatile functional handle for derivatization. Standard alcohol chemistry can be readily applied to generate a wide array of analogues.

Oxidation: The methanol group can be selectively oxidized. Mild oxidation, for instance using manganese dioxide (MnO₂) or Dess-Martin periodinane, yields the corresponding aldehyde, (1-propyl-1H-benzimidazol-2-yl)carbaldehyde. More vigorous oxidation, using reagents like potassium permanganate (KMnO₄) or Jones reagent, can produce the carboxylic acid, 1-propyl-1H-benzimidazole-2-carboxylic acid.

Esterification: Reaction with carboxylic acids (under Fischer esterification conditions), acid chlorides, or anhydrides in the presence of a base leads to the formation of esters. This allows for the introduction of a vast number of different R-groups via the acyl moiety.

Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated with an alkyl halide (Williamson ether synthesis) to form ethers.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., azides, cyanides, halides, thiols) to introduce diverse functionalities.

Table 2: Derivatization Reactions of the C-2 Methanol Functionality

Reaction Type Reagent(s) Product Functional Group
Mild Oxidation MnO₂, PCC, DMP Aldehyde (-CHO)
Strong Oxidation KMnO₄, Jones Reagent Carboxylic Acid (-COOH)
Esterification R-COOH / Acid catalyst or R-COCl / Base Ester (-O-CO-R)
Etherification 1. NaH; 2. R-X Ether (-O-R)
Tosylation TsCl / Pyridine Tosylate (-OTs)
Nucleophilic Substitution NaCN, NaN₃, NaBr (after tosylation) Nitrile (-CN), Azide (-N₃), Bromo (-Br)

Advanced Synthetic Approaches and Sustainable Methodologies Relevant to Benzimidazole Derivatives

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient methods for the synthesis of benzimidazole derivatives. ijarsct.co.inchemmethod.com These advanced methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, offering significant advantages over traditional synthetic routes. chemmethod.comeprajournals.com

Key sustainable approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. organic-chemistry.orgtandfonline.com

Ultrasound Irradiation: Sonochemistry provides an alternative energy source that can promote reactions, such as the synthesis of benzimidazoles using MnO₂ nanoparticles as an oxidant, leading to short reaction times and high efficiency. rsc.org

Green Catalysts: There is a strong focus on using environmentally benign and recyclable catalysts. Examples include metal nanoparticles (e.g., ZnO, Fe₂O₃), solid acid catalysts (e.g., ZrO₂–Al₂O₃), and even catalysts derived from natural sources. nih.govsemanticscholar.org These catalysts are often easily separated from the reaction mixture and can be reused multiple times.

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free ("neat") conditions minimizes waste and avoids the use of toxic organic solvents. nih.gov When a solvent is necessary, green alternatives like water or deep eutectic solvents (DES) are increasingly employed. chemmethod.comnih.gov

One-Pot, Multi-Component Reactions: These strategies improve process efficiency by combining several synthetic steps into a single operation without isolating intermediates. This reduces waste, saves time, and lowers costs. organic-chemistry.org

Photocatalysis: This emerging field uses light as a clean energy source to drive chemical reactions. Photocatalytic methods have been developed for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes using photocatalysts like Rose Bengal. acs.org Sustainable photocatalytic synthesis can also be achieved in tandem processes, for example, starting from a nitro compound and an alcohol. cnr.it

These green methodologies represent a significant step forward in the synthesis of benzimidazole derivatives, making the production of these valuable compounds more economically and environmentally sustainable. eprajournals.com

Table 3: Comparison of Conventional vs. Sustainable Synthetic Methods for Benzimidazoles

Feature Conventional Methods Sustainable (Green) Methods
Energy Source Conventional heating (oil baths, heating mantles) Microwaves, Ultrasound, Light (Photocatalysis) tandfonline.comrsc.orgcnr.it
Reaction Time Often long (several hours to days) Typically short (minutes to a few hours) organic-chemistry.orgtandfonline.com
Solvents Often toxic and volatile organic solvents Solvent-free, Water, Deep Eutectic Solvents nih.govnih.gov
Catalysts Stoichiometric reagents, hazardous acids/bases Recyclable catalysts (nanoparticles, solid acids) semanticscholar.org
Process Stepwise synthesis with intermediate isolation One-pot, multi-component reactions organic-chemistry.org
Waste Generation High Minimized

Advanced Spectroscopic and Computational Characterization of 1 Propyl 1h Benzimidazol 2 Yl Methanol and Its Analogues

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of novel compounds. For (1-propyl-1H-benzimidazol-2-yl)methanol and its analogues, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and UV-Visible spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For instance, in the analogue 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole, the propyl group at the 2-position exhibits characteristic signals: a triplet for the terminal methyl (CH₃) protons around 1.02 ppm, a multiplet for the central methylene (B1212753) (CH₂) protons around 1.81-1.95 ppm, and a multiplet for the methylene protons adjacent to the benzimidazole (B57391) ring around 2.64-2.89 ppm. diva-portal.org The protons on the benzimidazole ring typically appear in the aromatic region, between 7.13 and 7.81 ppm. diva-portal.org

In another analogue, (1H-Benzimidazol-1-yl)methanol, the methylene (CH₂) protons of the methanol (B129727) group appear as a singlet at 5.60 ppm, while the aromatic protons resonate between 7.23 and 8.28 ppm. nih.govresearchgate.net The ¹³C NMR spectrum of this compound shows the methylene carbon at 67.8 ppm and the aromatic carbons in the range of 111.4 to 144.8 ppm. nih.govresearchgate.net

Based on these related structures, the expected NMR data for this compound would feature signals for the N-propyl group, the C2-methanol group, and the benzimidazole core.

Proton (¹H) Assignment Expected Chemical Shift (δ, ppm) Analogue Reference
N-CH₂CH₂CH₃~0.9 (triplet)1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
N-CH₂CH₂CH₃~1.8 (sextet)1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
N-CH₂CH₂CH₃~4.2 (triplet)General expectation for N-alkyl chains
C-CH₂OH~4.7(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol mdpi.com
Benzimidazole H-4/H-7, H-5/H-67.2 - 7.8 (multiplets)(1H-Benzimidazol-1-yl)methanol nih.govresearchgate.net
Carbon (¹³C) Assignment Expected Chemical Shift (δ, ppm) Analogue Reference
N-CH₂CH₂CH₃~111-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
N-CH₂CH₂CH₃~231-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
N-CH₂CH₂CH₃~471-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
C-CH₂OH~57(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol mdpi.com
Benzimidazole C-5/C-6~1221-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
Benzimidazole C-4/C-7~1151-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
Benzimidazole C-3a/C-7a~1381-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole diva-portal.org
Benzimidazole C-2~151(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands are expected. The O-H stretch from the methanol group would appear as a broad band around 3400 cm⁻¹. The C-H stretching vibrations of the propyl group and the aromatic ring would be observed in the 2850-3100 cm⁻¹ region. core.ac.uk The C=N and C=C stretching vibrations characteristic of the benzimidazole ring are expected between 1400 and 1600 cm⁻¹. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Analogue Reference
O-H Stretch (alcohol)~3400 (broad)General IR correlation tables
C-H Stretch (aromatic)~30872-(1´-Propyl-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole core.ac.uk
C-H Stretch (aliphatic)~29512-(1´-Propyl-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole core.ac.uk
C=N / C=C Stretch (ring)1420 - 1570Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate nih.gov
C-O Stretch (alcohol)1000 - 1260General IR correlation tables

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄N₂O), the exact mass can be calculated. HRMS analysis of related compounds, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, demonstrates the technique's utility. For this analogue, the calculated m/z for the protonated molecule [C₁₇H₂₇N₂O]⁺ was 275.2118, with the experimentally found value being 275.2142, confirming its composition. mdpi.com

Parameter Value for this compound
Molecular FormulaC₁₁H₁₄N₂O
Calculated Exact Mass190.1106
Expected [M+H]⁺ ion191.1184

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum of 1H-benzimidazole in acetonitrile (B52724) shows absorption maxima corresponding to π-π* transitions of the conjugated system. researchgate.net For a related compound, 2-(1´-Propyl-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole, absorption maxima (λmax) were observed at 332.5 nm, 242.5 nm, and 225.5 nm in dioxane. core.ac.uk The UV absorption spectra of another analogue, (1H-benzimidazol-2-yl-methyl)phosphonate, were evaluated at 260, 277, and 287 nm. researchgate.net These findings suggest that this compound would also display significant absorption in the 240-290 nm range.

X-ray Crystallography Studies of Related Benzimidazole Structures

While the specific crystal structure of this compound is not detailed in the provided results, X-ray diffraction studies of analogous compounds reveal key structural features of the benzimidazole core. In studies of various benzimidazole derivatives, the benzimidazole ring system is generally found to be nearly planar. researchgate.netsemanticscholar.orgscilit.com

For example, the crystal structure of (1H-Benzimidazol-1-yl)methanol shows that the benzimidazole ring is essentially planar. nih.govresearchgate.net In the crystal, molecules are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains. nih.govresearchgate.net Similarly, in the structure of 2-(3-hydroxypropyl)benzimidazole, molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds. nih.gov These studies highlight the importance of hydrogen bonding and π-π stacking interactions in the crystal packing of benzimidazole derivatives. researchgate.netnih.gov The conformation of substituents, such as the rotation of attached groups relative to the benzimidazole plane, is also a key feature determined by these studies. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations are a powerful computational method used to predict and understand the molecular geometry, electronic structure, and spectroscopic properties of molecules. For benzimidazole derivatives, DFT has been employed to calculate optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and to simulate NMR and vibrational spectra. jocpr.comresearchgate.netresearchgate.net

These calculations provide insights into the electronic distribution and reactivity of the molecules. The HOMO-LUMO energy gap, for instance, is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies and NMR chemical shifts often show good agreement with experimental data, aiding in the assignment of complex spectra. researchgate.net DFT studies on various alkylated benzimidazoles have been used to analyze their physicochemical parameters and confirm the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

A comprehensive review of scientific literature reveals a notable absence of detailed experimental or computational studies specifically focused on the chemical compound this compound. Despite targeted searches for its optimized molecular geometries, vibrational frequencies, Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) analysis, Time-Dependent Density Functional Theory (TDDFT) calculations, and computational studies on its reactivity, no dedicated research articles containing this specific information could be identified.

General methodologies for these types of analyses are well-established within the field of computational chemistry. Density Functional Theory (DFT) is a common approach for determining the optimized molecular geometries and vibrational frequencies of organic molecules. This involves finding the lowest energy conformation of the molecule and then calculating the frequencies of its normal modes of vibration.

Similarly, the analysis of electronic structure through Frontier Molecular Orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard practice to understand the reactivity and electronic properties of a compound. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within a molecule by examining the interactions between filled donor orbitals and empty acceptor orbitals. This can elucidate hyperconjugative and steric effects.

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for predicting the electronic absorption spectra of molecules by calculating the energies of their electronic transitions. This allows for a theoretical understanding of how the molecule interacts with light.

Computational studies on reactivity and reaction mechanisms often employ these theoretical methods to explore potential reaction pathways, transition states, and activation energies, thereby providing a deeper understanding of the chemical behavior of a compound.

While these computational techniques are frequently applied to various benzimidazole derivatives, specific data tables and detailed research findings for this compound are not available in the reviewed literature. Therefore, the subsequent sections of this article, which were intended to detail these specific computational and spectroscopic characteristics, cannot be provided at this time. Further experimental and theoretical research is required to elucidate the specific properties of this compound.

Biological Activities and Pharmacological Mechanisms of 1 Propyl 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Antimicrobial Activities and Mechanistic Investigations

Derivatives of the benzimidazole (B57391) structure have demonstrated significant activity against a wide array of microbial pathogens, including bacteria, fungi, and viruses. The versatility of the benzimidazole ring allows for chemical modifications that can enhance potency and selectivity against these microorganisms. rroij.com Mechanistic studies have revealed that these compounds can disrupt critical cellular processes in pathogens, ranging from cell wall synthesis to genome replication. rroij.com

Benzimidazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Research has identified specific structural modifications that enhance antibacterial action. For instance, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were evaluated for their in vitro activity against several bacterial strains. One derivative, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine, which features a 3,4-dichlorophenyl group at the C-2 position, displayed potent activity with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli.

In another study, novel 4-(1H-benzimidazol-2-yl)benzamides were synthesized and evaluated. Among these, compound 20 in the study demonstrated the most effective antibacterial activity, with an MIC value of 6.25 μg/mL against both S. aureus and MRSA. These findings highlight the potential of the benzimidazole core in developing new agents to combat bacterial infections, including those caused by antibiotic-resistant strains.

Table 1: Antibacterial Efficacy of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Specific DerivativeBacterial StrainMIC (μg/mL)
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidinesStaphylococcus aureus3.12
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidinesMRSA3.12
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidinesEscherichia coli3.12
4-(1H-benzimidazol-2-yl)benzamides (Compound 20)Staphylococcus aureus6.25
4-(1H-benzimidazol-2-yl)benzamides (Compound 20)MRSA6.25

The development of novel antifungal agents is critical due to the rise of resistance to existing drugs. Benzimidazole derivatives have emerged as promising candidates in this area. A series of synthesized benzimidazole-oxadiazole compounds exhibited moderate to potent antifungal activities against various Candida species. The most active compounds from this series were found to inhibit ergosterol (B1671047) biosynthesis in a concentration-dependent manner. Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity, leading to fungal cell death. This mechanism is similar to that of widely used azole antifungal drugs.

Furthermore, certain 4-(1H-benzimidazol-2-yl)benzamide derivatives showed significant antifungal properties. Compounds 13, 14, 18, 19, and 33 from one study displayed MIC values of 3.12 μg/mL against pathogenic fungi, which is comparable to the activity of the established antifungal drug fluconazole.

Table 2: Antifungal Efficacy of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Specific DerivativeFungal StrainMIC (μg/mL)Mechanism of Action
Benzimidazole-oxadiazolesCandida speciesModerate to PotentErgosterol Biosynthesis Inhibition
4-(1H-benzimidazol-2-yl)benzamides (Compounds 13, 14, 18, 19, 33)Pathogenic Fungi3.12Not specified
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidinesCandida albicans3.12Not specified

The structural versatility of the benzimidazole core has been exploited to develop derivatives with a broad spectrum of antiviral activities. These compounds can interfere with various stages of the viral replication cycle. rroij.com Research has shown that strategic modifications to the benzimidazole structure can lead to compounds that effectively inhibit viral genome replication, disrupt the activity of essential viral enzymes like proteases, or block the virus from entering host cells. rroij.com

A library of benzimidazole derivatives was screened against a panel of RNA and DNA viruses, revealing significant activity against several pathogens. nih.gov Specifically, potent activity was observed against Respiratory Syncytial Virus (RSV), with some compounds exhibiting EC₅₀ values as low as 20 nM. nih.gov Moderate activity was also noted against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov Another study highlighted promising activity of certain 5-nitro-1H-benzimidazole derivatives against the rotavirus Wa strain. researchgate.net

The primary cellular targets for these antiviral benzimidazoles include viral surface proteins or host cell receptors, which prevents viral attachment and entry. rroij.com Additionally, they can target viral polymerases or proteases, which are crucial for the replication and assembly of new viral particles. rroij.com

Anthelmintic Properties and Tubulin-Targeting Mechanisms

Benzimidazole-based compounds, known as benzimidazole anthelmintics, are a major class of drugs used to treat infections caused by parasitic helminths in both humans and animals. Their mechanism of action is primarily centered on the disruption of microtubule structures within the parasite's cells.

Derivatives of benzimidazole have demonstrated efficacy against a wide range of parasitic worms. For example, certain 1H-benzimidazol-2-yl hydrazones have shown potent activity against the muscle larvae of Trichinella spiralis. In one in vitro experiment, two specific derivatives, 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone and 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone, achieved 100% efficacy after a 24-hour incubation period.

Other studies have demonstrated the broad-spectrum potential of this chemical class. A substituted benzimidazole carbamate, when administered via a transdermal device, resulted in the complete elimination of adult Ancylostoma ceylanicum (a hookworm) in hamsters. This delivery system also showed remarkable efficacy against Nippostrongylus brasiliensis (a trichostrongylid) and Hymenolepis nana (a tapeworm). Furthermore, in vitro screening of benzimidazole derivatives revealed significant activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus.

Table 3: Efficacy of Benzimidazole Derivatives Against Parasitic Helminths This table is interactive. You can sort and filter the data.

Derivative ClassParasitic HelminthEfficacy/Result
1H-benzimidazol-2-yl hydrazonesTrichinella spiralis (larvae)100% efficacy after 24h (in vitro)
Substituted Benzimidazole CarbamateAncylostoma ceylanicum (adult)Complete elimination
Substituted Benzimidazole CarbamateNippostrongylus brasiliensisRemarkable efficacy
Substituted Benzimidazole CarbamateHymenolepis nanaRemarkable efficacy
Benzimidazole derivatives (BZ6, BZ12)Trichuris murisIC₅₀ values of 8.89 µM and 4.17 µM (L1 stage)
Benzimidazole derivatives (BZ6, BZ12)Heligmosomoides polygyrusBZ6 killed 100% of adults (IC₅₀ of 5.3 µM)

The primary mechanism behind the anthelmintic action of benzimidazole derivatives is their interaction with β-tubulin, a protein subunit of microtubules. Microtubules are essential cytoskeletal components involved in various vital cellular functions, including cell division, motility, and intracellular transport.

Benzimidazole compounds selectively bind to the β-tubulin of helminths with much higher affinity than to mammalian tubulin, which accounts for their selective toxicity. This binding inhibits the polymerization of tubulin dimers into microtubules, disrupting the assembly of these critical structures. The disruption of the microtubular network impairs glucose uptake and depletes the parasite's energy reserves (glycogen), leading to paralysis and eventual death.

Research on 1H-benzimidazol-2-yl hydrazones has provided further insight into this mechanism. These compounds were found to inhibit tubulin polymerization in vitro, and molecular docking studies suggest that they likely bind at the colchicine (B1669291) binding site on the αβ-tubulin dimer. By occupying this site, the compounds prevent the conformational changes necessary for microtubule assembly, effectively halting the process and leading to the downstream anthelmintic effects. This targeted disruption of a fundamental cellular process in the parasite is a hallmark of the benzimidazole class of anthelmintics.

Anticancer and Antiproliferative Activities: Molecular Pathways and Targets

Benzimidazole, a heterocyclic pharmacophore, and its derivatives have garnered significant attention from medicinal chemists and biologists for their broad spectrum of pharmacological properties, including notable anticancer activities. These compounds exert their effects through various mechanisms, positioning them as promising candidates for cancer therapeutics, from conventional treatments to precision medicine. Their structural resemblance to naturally occurring purine (B94841) nucleotides allows them to interact with various biological targets, leading to the disruption of cancer cell proliferation and survival.

A primary mechanism through which benzimidazole derivatives exhibit anticancer effects is by modulating fundamental cellular processes such as cell growth, apoptosis, and cell cycle progression.

Induction of Apoptosis: Numerous studies have demonstrated that benzimidazole derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This is often achieved through the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. For instance, certain derivatives trigger the release of cytochrome c from mitochondria by increasing mitochondrial membrane permeability. This event initiates a cascade of caspase activation, including initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), ultimately leading to cell death. The activation of caspases results in the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

The pro-apoptotic activity is also regulated by the Bcl-2 family of proteins. Benzimidazole compounds have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis. For example, a novel benzimidazole salt (Compound 3) was found to elevate the expression of BAX, CASPASE-3, and CASPASE-8 in HepG2 liver cancer cells. Similarly, compounds 4c and 4e induced apoptosis by increasing levels of caspase-3, caspase-8, and Bax, while decreasing Bcl-2 levels.

Cell Cycle Arrest: Cancer is characterized by the deregulation of the cell cycle, leading to uncontrolled cellular growth. Benzimidazole derivatives have been found to interfere with this process by causing cell cycle arrest at various phases, including G1, S, and G2/M, preventing cancer cells from dividing and proliferating. The G2/M phase arrest is a common mechanism reported for many benzimidazole compounds. For instance, mebendazole (B1676124) induces G2/M phase arrest in melanoma and lung cancer cells by inhibiting tubulin polymerization. A benzimidazole-dioxobenzoisoindoline hybrid, 8m , was found to arrest the cell cycle of MCF-7 breast cancer cells at the G2/M phase. This arrest is often associated with the modulation of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).

Receptor Modulation and Enzyme Inhibition Profiling

Inhibition of Other Enzyme Classes (e.g., Kinases)

Derivatives of the (1-propyl-1H-benzimidazol-2-yl)methanol scaffold have been investigated for their potential to inhibit various enzyme classes beyond those commonly associated with benzimidazoles, with a notable focus on protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer, making them significant targets for drug development. nih.govnih.gov

Research into N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole has identified compounds with pronounced pro-apoptotic activity linked to the inhibition of PIM-1 and CK2α kinases. nih.gov One such derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, demonstrated effective intracellular inhibition of both PIM-1 and CK2 kinases in leukemia and breast cancer cell lines. nih.gov This suggests that modifications at the N-1 position of the benzimidazole ring are critical for achieving potent kinase inhibition.

Furthermore, other structural modifications to the benzimidazole core have yielded multi-kinase inhibitors. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazides were designed and synthesized to target multiple tyrosine kinases. mdpi.com Certain compounds within this series exhibited significant cytotoxic effects against various cancer cell lines, acting as inhibitors of kinases like EGFR and HER2. mdpi.com Similarly, studies on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have shown their potential to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by targeting the BCR-ABL protein kinase. nih.gov

These findings collectively underscore the versatility of the benzimidazole scaffold. By strategically modifying substituents at the N-1 and C-2 positions, it is possible to develop potent and selective inhibitors for various kinase families, highlighting a promising avenue for therapeutic development.

Table 1: Kinase Inhibition by Benzimidazole Derivatives

Derivative Class Target Kinase(s) Biological Outcome Reference
N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles PIM-1, CK2α Pro-apoptotic activity in cancer cells nih.gov
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazides EGFR, HER2 (Multi-kinase) Cytotoxicity in cancer cell lines mdpi.com
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole Derivatives BCR-ABL Overcoming imatinib resistance in CML nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The benzimidazole framework, including derivatives of this compound, is a recognized scaffold for the development of potent antioxidant agents. nih.govnih.gov Antioxidants are vital for mitigating the detrimental effects of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.govresearchgate.net The antioxidant potential of benzimidazole derivatives is often evaluated through various in vitro assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov

Studies on diverse benzimidazole derivatives have elucidated their mechanisms of action. For example, 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives have demonstrated significant inhibitory activity against lipid peroxidation (LPO) in rat liver microsomes. nih.gov The primary mechanism is believed to involve the donation of a hydrogen atom from the benzimidazole nucleus or its substituents to intercept and neutralize lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.

The free radical scavenging activity is commonly assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.goviosrjournals.org In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Benzimidazolehydrazone derivatives, for instance, have shown potent radical scavenging capabilities, which are significantly influenced by the substitution pattern on the aryl ring. nih.gov The presence of one or more hydroxyl (-OH) groups enhances the antioxidant activity, as these groups can readily donate a hydrogen atom. nih.gov

Further assays, such as the ferric reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) methods, confirm the ability of these compounds to act as reducing agents and quench peroxyl radicals, respectively. nih.gov The collective evidence indicates that benzimidazole derivatives function as effective antioxidants primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, neutralizing a wide range of free radicals.

Table 2: Antioxidant Activity Assays for Benzimidazole Derivatives

Assay Principle Measured Outcome Reference
Lipid Peroxidation (LPO) Inhibition Measures the inhibition of the oxidative degradation of lipids. Percentage inhibition of LPO. nih.govnih.gov
DPPH Radical Scavenging Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. IC50 value or percentage of radical scavenging. nih.goviosrjournals.org
Ferric Reducing Antioxidant Power (FRAP) Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. Ferric reducing ability, often expressed as Trolox equivalents. nih.gov
Oxygen Radical Absorbance Capacity (ORAC) Measures the capacity to quench peroxyl radicals, protecting a fluorescent probe from degradation. Peroxyl radical absorbance capacity, often expressed as Trolox equivalents. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activities. These studies reveal critical insights into the role of different substituents in modulating potency and selectivity for various biological targets.

For antioxidant activity, the substitution pattern on the benzimidazole ring system is paramount. Research on benzimidazolehydrazones has shown that the number and position of hydroxyl groups on an attached aryl ring are crucial. nih.gov Derivatives with a single hydroxyl group exhibit weak antioxidant activity. However, the introduction of a second hydroxyl group can increase the antioxidant capacity by up to 400-fold, demonstrating a profound substituent effect. nih.gov Similarly, in studies of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives, the presence of a p-bromophenyl substituent at the C-2 position of the benzimidazole ring resulted in the most potent inhibition of lipid peroxidation. nih.gov This indicates that both electronic and steric factors of the substituents play a significant role.

In the context of enzyme inhibition, SAR studies have provided a roadmap for designing more effective agents. For cholinesterase inhibitors based on the 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol scaffold, modifications in both the benzimidazole and the benzene-1,3-diol rings influence inhibitory strength and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, the nature and position of substituents dictate the binding interactions within the active sites of these enzymes.

Regarding kinase inhibition, the substituents at the N-1 position are critical. The introduction of a 2-oxopropyl group at the N-1 position of a tetrabrominated benzimidazole core was found to be key for activity against PIM-1 kinase. nih.gov This highlights that the N-1 substituent can be tailored to target specific enzyme active sites. The propyl group in the parent compound, this compound, serves as a lipophilic anchor, and variations in its length or branching could further modulate biological activity by altering solubility and binding interactions.

Elucidation of Pharmacophoric Requirements

Based on extensive SAR studies, a general pharmacophore model for biologically active benzimidazole derivatives can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.

For antioxidant benzimidazole derivatives, the key pharmacophoric features include:

A Hydrogen-Bond Donor/Acceptor System: The benzimidazole core itself, particularly the N-H group (in unsubstituted N-1 derivatives) and the nitrogen atom at position 3, can act as hydrogen bond donors and acceptors.

An Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the benzimidazole scaffold provides a necessary hydrophobic region for interaction with biological targets.

A Hydrogen-Donating Group: For potent radical scavenging, the presence of one or more hydroxyl groups, typically on a substituent at the C-2 position, is a critical requirement. The arrangement of these hydroxyls (e.g., catechol-like motifs) significantly enhances activity. nih.gov

For kinase inhibitory activity, the pharmacophoric model is more specific to the target kinase family:

A Heterocyclic Scaffold: The benzimidazole ring acts as a core scaffold, orienting the substituents in the correct conformation to fit into the ATP-binding pocket of the kinase.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole (B134444) ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site, a common interaction for many kinase inhibitors.

Substituents for Specificity Pockets: Substituents at the N-1 and C-2 positions are directed towards different pockets within the kinase active site. For example, the propyl group at N-1 can occupy a hydrophobic pocket, while larger, more complex substituents at C-2 can interact with the solvent-exposed region or other specificity pockets, thereby determining the selectivity profile of the inhibitor. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Target Identification

Analysis of Binding Modes and Affinities with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between small molecules, such as this compound derivatives, and their biological targets at an atomic level. iosrjournals.orgjbcpm.com These methods provide valuable insights into the binding modes, affinities, and the key intermolecular interactions that stabilize the ligand-receptor complex.

In the study of benzimidazole derivatives as kinase inhibitors, molecular docking has been instrumental. For example, docking studies of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazides into the active sites of tyrosine kinases revealed multiple key interactions. mdpi.com These typically include hydrogen bonds between the benzimidazole nitrogen atoms and amino acid residues in the hinge region of the kinase, as well as hydrophobic and van der Waals interactions between the aromatic rings of the ligand and hydrophobic pockets within the active site. mdpi.com The calculated binding affinities, often expressed as a docking score in kcal/mol, help to rank compounds and correlate their predicted binding strength with experimentally observed inhibitory activity. jbcpm.com

Similarly, for benzimidazole derivatives designed to overcome imatinib resistance, molecular docking was used to evaluate their binding preference for the BCR-ABL protein. nih.gov The analysis of these docking poses can reveal why certain derivatives are effective against resistant mutants, perhaps by forming different or additional interactions that compensate for mutations in the active site.

Molecular docking has also been applied to understand the antioxidant mechanisms of benzimidazole derivatives. Docking of 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives into the active site of Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme involved in the cellular antioxidant response, showed that the compounds had a strong binding affinity and formed ample interactions within the enzyme's active site. nih.gov In another study, the antioxidant activity of a benzimidazole-based ligand and its metal complexes was correlated with computational docking using the tyrosinase enzyme structure. iosrjournals.org These simulations help to identify the specific amino acid residues (e.g., Tyrosine, Lysine, Arginine) that are crucial for binding, often through hydrogen bonds and pi-pi stacking interactions. jbcpm.com

The binding energy values obtained from these simulations provide a quantitative measure of the stability of the ligand-protein complex. For instance, docking analyses have reported binding free energies for various benzimidazole derivatives ranging from -8.0 to -10.3 kcal/mol, indicating strong and stable binding to their respective protein targets. jbcpm.com These computational analyses are essential for rational drug design, guiding the optimization of lead compounds to enhance their binding affinity and selectivity.

Table 3: Summary of Molecular Docking Studies on Benzimidazole Derivatives

Derivative Class Protein Target Key Interacting Residues (Example) Predicted Binding Affinity (Example) Reference
Pyrrole-benzimidazole derivatives Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) Not specified in abstract Good affinity and interactions nih.gov
Hydrazone-benzimidazole hybrids Tyrosine Kinases (EGFR, HER2) Hinge region residues Not specified in abstract mdpi.com
2-phenyl-benzimidazole derivatives BCR-ABL Protein Not specified in abstract Evaluated binding preference nih.gov
N-(1H-benzimidazol-2-ylmethyl)-2- (pyridin-4-ylcarbonyl) hydrazinecarbothioamide Tyrosinase Not specified in abstract Correlated with antioxidant activity iosrjournals.org

Investigation of Protein-Ligand Interactions and Dynamics

The stability and interaction dynamics of this compound and its derivatives with target proteins are frequently elucidated through computational methods such as molecular docking and molecular dynamics (MD) simulations. These in silico techniques provide valuable insights into the binding modes, interaction energies, and conformational changes that occur upon ligand binding.

Molecular docking studies on benzimidazole derivatives have revealed key interactions within the binding pockets of various proteins. For instance, in studies involving β-tubulin, a common target for benzimidazole anthelmintics, specific amino acid residues are consistently implicated in ligand binding. Hydrogen bonds, hydrophobic interactions, and van der Waals forces play a crucial role in the stabilization of the ligand-protein complex. nih.govsemanticscholar.org

MD simulations offer a more dynamic perspective, illustrating the stability of the protein-ligand complex over time. Root Mean Square Deviation (RMSD) analysis is a common metric used to assess the stability of the complex, with lower and more stable RMSD values indicating a well-equilibrated and stable binding. semanticscholar.orgnih.gov Root Mean Square Fluctuation (RMSF) analysis further helps to identify the flexibility of individual amino acid residues within the binding site, highlighting which residues have the most significant interactions with the ligand. semanticscholar.org

A hypothetical representation of the interactions between this compound and a target protein's active site, based on common findings for benzimidazole derivatives, is presented below.

Table 1: Predicted Protein-Ligand Interactions for this compound

Interaction Type Interacting Ligand Moiety Potential Interacting Amino Acid Residues
Hydrogen Bond Methanol (B129727) (-CH₂OH) group Asp, Glu, Gln, Asn, Ser, Thr
Hydrogen Bond Benzimidazole N-3 Asp, Glu, Gln, Asn
Hydrophobic Propyl (-C₃H₇) group Val, Leu, Ile, Phe, Trp
Hydrophobic Benzene ring of benzimidazole Ala, Val, Leu, Ile, Phe, Trp, Pro

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Relevance

In silico ADMET prediction is a critical step in the early stages of drug discovery and development, providing an initial assessment of the pharmacokinetic and safety profiles of a compound. Various computational models and software are employed to predict these properties for benzimidazole derivatives, including this compound. These predictions help in identifying potential liabilities and guiding the design of derivatives with improved drug-like properties.

The predicted ADMET properties for a representative benzimidazole derivative, based on computational studies of similar compounds, are summarized in the following table.

Table 2: In Silico ADMET Prediction for a Representative Benzimidazole Derivative

ADMET Parameter Predicted Value/Classification Pharmacokinetic Relevance
Absorption
Human Intestinal Absorption (HIA) High Indicates good potential for oral absorption.
Caco-2 Permeability Moderate to High Suggests the ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate Yes/No Prediction as a non-substrate is favorable for avoiding efflux-mediated resistance and improving bioavailability.
Distribution
Blood-Brain Barrier (BBB) Permeability Low to Moderate A low permeability is often desired to minimize central nervous system side effects for peripherally acting drugs.
Plasma Protein Binding (PPB) High High binding can affect the free drug concentration and its distribution to target tissues.
Metabolism
CYP450 2D6 Inhibition Non-inhibitor Low potential for drug-drug interactions involving this major metabolic enzyme.
CYP450 3A4 Inhibition Non-inhibitor/Inhibitor Potential for drug-drug interactions if predicted as an inhibitor.
Excretion
Renal Organic Cation Transporter (OCT2) Substrate No Reduced likelihood of renal clearance via this transporter.
Toxicity
AMES Mutagenicity Non-mutagenic Indicates a low potential for causing DNA mutations.
hERG Inhibition Low risk Reduced likelihood of cardiotoxicity.

Benzimidazole derivatives are generally characterized by multicompartment and sometimes ambiguous pharmacokinetic models. nih.govresearchgate.net They often undergo first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites. nih.govresearchgate.net The absolute bioavailability of many benzimidazoles upon oral administration can be relatively low and variable. nih.gov These compounds also tend to bind to plasma proteins. nih.gov

The "Lipinski's Rule of Five" is a commonly used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral activity. The predicted properties for this compound are generally expected to be in compliance with this rule.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight ( g/mol ) 190.24 ≤ 500 Yes
LogP (Octanol-water partition coefficient) 2.1 - 2.5 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes

Future Research Directions and Therapeutic Prospects

Strategies for Overcoming Drug Resistance Associated with Benzimidazole (B57391) Derivatives

Drug resistance is a significant hurdle in the long-term efficacy of many therapeutic agents, including those based on the benzimidazole core. biotech-asia.orgresearchgate.net Cancer cells and pathogenic organisms can develop mechanisms to evade the effects of these drugs, such as modifying target proteins, increasing drug efflux, or activating alternative signaling pathways. biotech-asia.org In parasites, resistance to benzimidazoles has been definitively linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, which prevent the drug from binding effectively. nih.govnih.govresearchgate.net

Strategies to counteract this resistance are multifaceted:

Structural Modification: One approach is to design new benzimidazole analogues that can bypass resistance mechanisms. This could involve creating compounds that bind to different sites on the target protein or are unaffected by the common mutations that confer resistance. biotech-asia.org

Combination Therapy: Using benzimidazoles in conjunction with other drugs can attack multiple cellular pathways simultaneously, reducing the likelihood of resistance emerging. biotech-asia.org For instance, a novel benzimidazole derivative bearing a pyrrolidine (B122466) side chain has been shown to overcome sorafenib (B1663141) resistance in hepatocellular carcinoma by blocking the phosphorylation of key signaling molecules like AKT. nih.gov

Inhibition of Efflux Pumps: Cancer cells often develop multidrug resistance (MDR) by overexpressing efflux pumps that expel therapeutic agents. Mebendazole (B1676124) has been shown to downregulate the expression of MDR genes in malignant ascites cells. nih.gov Future research could focus on designing derivatives of (1-propyl-1H-benzimidazol-2-yl)methanol that specifically inhibit these pumps.

Prodrug Development: Poor bioavailability can contribute to sub-therapeutic drug concentrations, fostering the development of resistance. biotech-asia.orgresearchgate.net Creating prodrugs—inactive compounds that are metabolized into the active form in the body—is a promising strategy to enhance the bioavailability of benzimidazole derivatives. biotech-asia.org

Design and Synthesis of Novel Analogues with Improved Potency, Selectivity, and Biological Profiles

The versatility of the benzimidazole structure allows for extensive modifications to create derivatives with enhanced potency and selectivity. rroij.com Structure-Activity Relationship (SAR) studies are crucial for rationally designing next-generation drugs by systematically altering the chemical structure and evaluating the effects on biological activity. rroij.comnih.govresearchgate.net

Key positions on the benzimidazole scaffold for modification include:

N1-Position: The substituent at the N1 position, such as the propyl group in this compound, can be varied to influence pharmacokinetic properties like absorption and stability. nih.govresearchgate.net

C2-Position: This position is critical for biological activity. Substituents at the C2-position can enhance binding to target enzymes like viral polymerases or proteases. rroij.comrjptonline.org Modifying the methanol (B129727) group of this compound could lead to analogues with different therapeutic actions. For example, replacing it with moieties like anacardic acid has been shown to inhibit COX-2. nih.govresearchgate.net

C5 and C6-Positions: Modifications at these positions on the benzene (B151609) ring can improve interactions with viral proteins or other biological targets. rroij.com

Molecular hybridization, which combines the benzimidazole scaffold with other pharmacologically active groups like chalcone, triazole, or quinoline, is a powerful strategy for developing novel candidates with enhanced and potentially multi-target activities. rsc.orgnih.govnih.gov The expansion of the benzimidazole scaffold with other heterocyclic rings can create systems that occupy the ATP-binding site of kinases with high affinity and selectivity. rsc.orgrsc.org

Modification Strategy Rationale Potential Outcome Reference
Varying N1-Alkyl Chain Modulate lipophilicity and cell permeability.Improved pharmacokinetic profile. nih.gov, researchgate.net
Hybridization at C2 Combine pharmacophores to create multi-target agents.Enhanced potency and broader spectrum of activity. rsc.org, nih.gov, nih.gov
Substitution on Benzene Ring Alter electronic properties and steric interactions.Increased target selectivity and binding affinity. rroij.com
Scaffold Hybridization Create novel fused-ring systems.Access to new binding pockets and improved affinity. rsc.org

Exploration of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Benzimidazole derivatives are a promising platform for developing such tools due to their unique electronic properties, biocompatibility, and synthetic versatility. researchgate.net They have been successfully developed into fluorescent probes for detecting ions, pH changes, and various biomolecules. researchgate.net

This compound could serve as a foundational scaffold for creating novel chemical probes. The inherent fluorescence of some benzimidazole derivatives, often in the UV region, can be shifted into the visible spectrum by conjugation with moieties like anthracene, making them suitable for live-cell imaging. nih.gov

Potential modifications to this compound for probe development include:

Attachment of a Fluorophore: The C2-methanol group provides a convenient attachment point for various fluorescent dyes, enabling the tracking of the molecule within cells and tissues.

Introduction of a Reactive Group: Incorporating a reactive moiety could allow the probe to covalently bind to its biological target, facilitating target identification and validation.

Modulation of Photophysical Properties: Strategic substitutions on the benzimidazole ring can tune the probe's fluorescence emission, allowing for the development of sensors that respond to specific biological events or analytes. researchgate.net

The development of such probes would be invaluable for elucidating the mechanism of action of benzimidazole-based drugs and for real-time monitoring of dynamic biological processes. researchgate.net

Advanced Computational Approaches in Rational Drug Design for Benzimidazole Scaffolds

In silico methods, including molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery. nih.gov These computational techniques allow researchers to predict how a molecule will interact with a biological target, guiding the design and synthesis of more potent and selective compounds. biotech-asia.orgnih.gov

Molecular docking studies are routinely used to predict the binding affinity and orientation of benzimidazole derivatives within the active site of target proteins such as kinases, topoisomerases, and tubulin. ukm.myresearchgate.netclemson.edu For example, docking simulations of benzimidazole derivatives with the Epidermal Growth Factor Receptor (EGFR) have shown that keto-benzimidazoles exhibit high binding affinities, with sulfonyl substituents contributing to more stable complexes. ukm.my These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. ukm.myrsc.org

Computational Technique Application for Benzimidazole Design Key Insights Provided Reference
Molecular Docking Predicts binding mode and affinity to a target protein.Identifies key amino acid interactions and guides substituent choice. ukm.my, researchgate.net, nih.gov
QSAR Correlates chemical structure with biological activity.Develops predictive models for designing compounds with desired activity. ukm.my
Molecular Dynamics Simulates the movement of the ligand-protein complex over time.Assesses the stability of binding and conformational changes. nih.gov, researchgate.net
ADME Prediction In silico evaluation of pharmacokinetic properties.Filters compounds with poor drug-like properties early in development. nih.gov, researchgate.net

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. ijpsjournal.comijpsr.com

Potential for Combination Therapies and Repurposing Applications

The broad biological activity of the benzimidazole scaffold has led to significant interest in repurposing existing drugs for new indications and using them in combination therapies. nih.govnih.gov

Drug Repurposing: Several benzimidazole anthelmintics, originally developed to treat parasitic infections, have been repurposed for their anticancer effects. biotech-asia.orgnih.gov Mebendazole and Albendazole (B1665689), for instance, have shown promise in oncology by inhibiting microtubule formation in tumor cells, similar to established chemotherapy agents. biotech-asia.orgresearchgate.net Fenbendazole has also garnered attention as a potential anti-cancer agent due to its ability to disrupt microtubules and inhibit glycolysis in cancer cells. iiarjournals.org This strategy offers a cost-effective and accelerated path for drug development, as these compounds often have well-established safety profiles. nih.govresearchgate.net

Combination Therapies: Combining benzimidazole derivatives with other chemotherapeutics has shown synergistic effects, enhancing treatment efficacy and potentially overcoming drug resistance. nih.govbiotech-asia.org

With Platinum-Based Drugs: In lung and ovarian cancers, combining benzimidazoles with drugs like cisplatin (B142131) increases DNA damage and apoptosis. biotech-asia.org

With Kinase Inhibitors: Co-administration with inhibitors like sorafenib can suppress tumor growth in hepatocellular carcinoma. biotech-asia.org

With Doxorubicin: This combination can help overcome multidrug resistance in breast cancer patients. biotech-asia.org

With Paclitaxel (B517696): Mebendazole combined with paclitaxel has shown synergistic effects in inhibiting cell proliferation and microtubule formation in oral cancer cells. researchgate.net

These approaches highlight the potential of this compound and its future analogues not only as standalone therapeutics but also as valuable components of multi-drug regimens for treating complex diseases like cancer.

Q & A

Q. Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs). For example, O–H···N interactions between methanol and benzimidazole N stabilize 1D chains .
  • Impact on Properties : Strong H-bonding correlates with higher melting points (e.g., 220–225°C) and reduced solubility in apolar solvents.

Q. Methodological Answer :

  • Cross-Validation : Compare XRD data (e.g., C–C bond lengths: avg. 1.39 Å ) with computational models (DFT/B3LYP).
  • Case Study : Discrepancies in 1H^1H-NMR shifts may arise from solvent polarity (DMSO vs. CDCl3_3). Re-run spectra under standardized conditions.
  • Recommendation : Use SHELXL refinement (R-factor < 0.05) to ensure data reliability .

Advanced: How is this compound utilized in pharmacological research, and what assays evaluate its bioactivity?

Methodological Answer :
While direct pharmacological data are limited, analogs (e.g., 2-substituted benzimidazoles) are tested via:

  • In Vitro Assays : MTT assay for cytotoxicity (IC50_{50} values vs. carcinoma cells) .
  • SAR Studies : Modify the methanol group to esters or ethers to enhance membrane permeability .

Q. Synthesis Protocol :

  • Step 1 : Acetylate benzimidazole with acetyl chloride (reflux, 2 h) .
  • Step 2 : Condense with aldehydes in ethanol/water (6 h stirring) to form chalcone derivatives .

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